REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:15](C(C)=O)[CH:16](C)C>C(Cl)Cl>[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:1]([C:3]1[CH:8]=[N:7][C:6]2[C:5]([CH:4]=1)=[CH:12][CH:16]=[CH:15][C:9]=2[OH:11])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Name
|
nitrate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with a 1:1 mixture of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methyl isobutyl ketone and dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC2=C(C=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:15](C(C)=O)[CH:16](C)C>C(Cl)Cl>[CH2:1]([C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6]([C:9]([OH:11])=[O:10])=[N:7][CH:8]=1)[CH3:2].[CH2:1]([C:3]1[CH:8]=[N:7][C:6]2[C:5]([CH:4]=1)=[CH:12][CH:16]=[CH:15][C:9]=2[OH:11])[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Name
|
nitrate salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)C(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with a 1:1 mixture of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
methyl isobutyl ketone and dried in vacuo
|
Type
|
CUSTOM
|
Details
|
to give
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=NC1)C(=O)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=NC2=C(C=CC=C2C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |